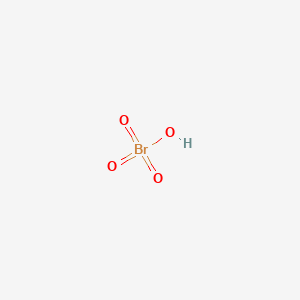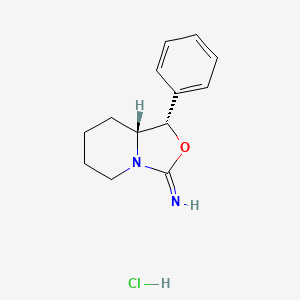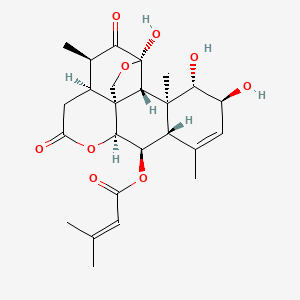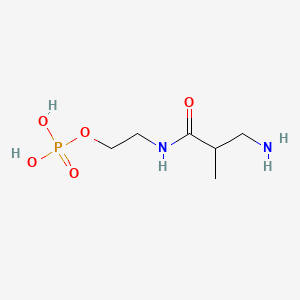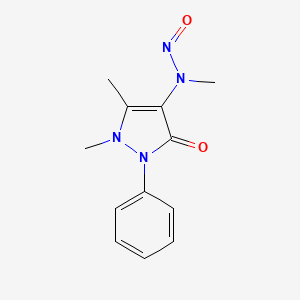
2-(4-Chlorophenyl)thiazolidine
説明
2-(4-Chlorophenyl)thiazolidine is a compound with the linear formula C9H10ClNS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Thiazolidine motifs, which include 2-(4-Chlorophenyl)thiazolidine, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are used in the synthesis of valuable organic combinations . Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .科学的研究の応用
Antibacterial Activity
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, which include “2-(4-Chlorophenyl)thiazolidine”, have been synthesized and tested for their antibacterial activity . These compounds were found to be effective against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) of the most active compounds was found to be 3.91 mg/L .
Antioxidant Activity
Thiazole-based Schiff base compounds, including “2-(4-Chlorophenyl)thiazolidine”, have demonstrated significant antioxidant activities . Some of these compounds showed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
Antifungal Activity
Similar to their antibacterial properties, thiazolidine-2,4-dione derivatives have also shown potential antifungal activities . This makes them a promising candidate for the development of new antifungal agents.
Anti-inflammatory Activity
Thiazole-based Schiff base compounds have demonstrated anti-inflammatory activities . This suggests that “2-(4-Chlorophenyl)thiazolidine” could potentially be used in the treatment of inflammatory diseases.
Antiproliferative Activity
Thiazole-based Schiff base compounds have also shown antiproliferative activities . This indicates that “2-(4-Chlorophenyl)thiazolidine” and similar compounds could potentially be used in cancer treatment.
Antidiabetic Activity
In 1982, a number of 2, 4-Thiazolidinediones were intensively studied for their antidiabetic property . The first representative of the group, Ciglitazone, followed by the synthesis of other derivatives like Englitazone, Pioglitazone, and Troglitazone . This suggests that “2-(4-Chlorophenyl)thiazolidine” could potentially have antidiabetic properties.
作用機序
Target of Action
2-(4-Chlorophenyl)thiazolidine is a derivative of thiazolidine, a heterocyclic compound that has been shown to have diverse therapeutic and pharmaceutical activity . Thiazolidine derivatives have been found to target both VEGFR-2 and EGFR tyrosine kinases, which are key players in cell proliferation and survival . These targets are particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark of the disease.
Mode of Action
The compound interacts with its targets (VEGFR-2 and EGFR tyrosine kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathways affected by 2-(4-Chlorophenyl)thiazolidine are those involving VEGFR-2 and EGFR. VEGFR-2 is involved in angiogenesis, the process by which new blood vessels form from pre-existing ones, a critical process in the growth of cancerous tumors . EGFR is involved in cell growth and proliferation, and its overexpression or mutation is often associated with various types of cancers .
Result of Action
The inhibition of VEGFR-2 and EGFR by 2-(4-Chlorophenyl)thiazolidine leads to a decrease in cell proliferation and survival, thereby exerting an anticancer effect . In particular, certain thiazolidine-2,4-dione derivatives have shown significant anticancer activities against various human tumor cell lines .
特性
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGIYWDTHYLXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875792 | |
| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)thiazolidine | |
CAS RN |
7738-99-0 | |
| Record name | 2-(4-Chlorophenyl)thiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Chlorophenyl)thiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



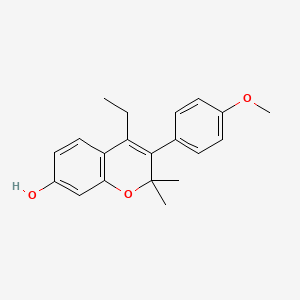

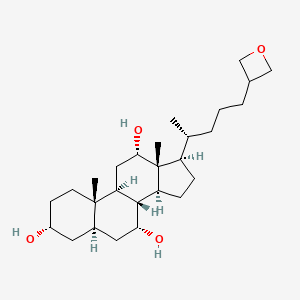


![(3S)-2-[[9-[(2R,3R,4S,5R)-5-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B1211472.png)
